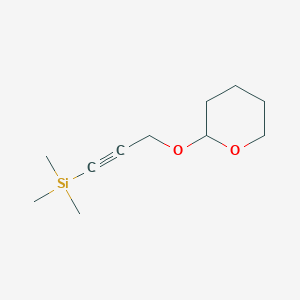
Benzyl 2-cyano-3,3-dimethylpyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Benzyl 2-cyano-3,3-dimethylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H18N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-cyano-3,3-dimethylpyrrolidine-1-carboxylate typically involves the reaction of 2-cyano-3,3-dimethyl-1-pyrrolidinecarboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
Benzyl 2-cyano-3,3-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles can be employed.
Major Products
Oxidation: Oxo derivatives of the pyrrolidine ring.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Benzyl 2-cyano-3,3-dimethylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzyl 2-cyano-3,3-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and the ester moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .
類似化合物との比較
Similar Compounds
Benzyl 2-cyano-3,3-dimethylpyrrolidine-1-carboxylate: Unique due to its specific substitution pattern on the pyrrolidine ring.
2-Cyano-3,3-dimethyl-1-pyrrolidinecarboxylate: Lacks the phenylmethyl group, resulting in different reactivity and applications.
3,3-Dimethyl-1-pyrrolidinecarboxylate: Absence of the cyano group, leading to distinct chemical properties.
Uniqueness
This compound is unique due to the presence of both the cyano and phenylmethyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications .
特性
分子式 |
C15H18N2O2 |
|---|---|
分子量 |
258.32 g/mol |
IUPAC名 |
benzyl 2-cyano-3,3-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-15(2)8-9-17(13(15)10-16)14(18)19-11-12-6-4-3-5-7-12/h3-7,13H,8-9,11H2,1-2H3 |
InChIキー |
IBWYFUNNYMTREU-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN(C1C#N)C(=O)OCC2=CC=CC=C2)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Formyl-4-[bis(2-chloroethyl)amino]-L-phenylalanine](/img/structure/B8576207.png)
![Methyl 4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutanoate](/img/structure/B8576212.png)
![cis-Octahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/structure/B8576222.png)


![2-[(1,2-Dichloroethenyl)oxy]benzene-1-sulfonamide](/img/structure/B8576245.png)
![2-Pyridinamine, 5-[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B8576247.png)


![Methyl 8-bromo-6-fluoro-1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B8576273.png)
![2-{4-[(4-Chloroanilino)methyl]phenoxy}propanoic acid](/img/structure/B8576274.png)
![N-[4-(N,N-Dibenzylglycyl)phenyl]methanesulfonamide](/img/structure/B8576284.png)

